molecular formula C16H22N2O3 B8697571 Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate

Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate

Cat. No.: B8697571
M. Wt: 290.36 g/mol
InChI Key: OWXCNZRUHGMTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a benzyl group, an ethoxycarbonyl group, and an acetyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate typically involves the reaction of piperazine with benzyl chloride, followed by the introduction of the ethoxycarbonyl and acetyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: Lacks the ethoxycarbonyl and acetyl groups.

    1-Acetylpiperazine: Lacks the benzyl and ethoxycarbonyl groups.

    1-Ethoxycarbonylpiperazine: Lacks the benzyl and acetyl groups.

Uniqueness

Ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate is unique due to the combination of its benzyl, ethoxycarbonyl, and acetyl groups, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 3-(4-benzylpiperazin-1-yl)-3-oxopropanoate

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(20)12-15(19)18-10-8-17(9-11-18)13-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3

InChI Key

OWXCNZRUHGMTPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (-20° C.) and stirred solution of N-benzylpiperazine (10 g, 56.7 mmol) and triethylamine (8.7 ml, 62.4 mmol) in dichloromethane (200 ml) was added ethyl malonyl chloride (8.5 ml, 66.4 mmol) over 10 minutes, under nitrogen. The mixture was allowed to warm to room temperature and it was stirred for 1 hour before water (100 ml) and diethyl ether (500 ml) were added. The organic phase was decanted off, washed with water (1×70 ml), 10% aqueous sodium bicarbonate (1×75 ml), brine (1×75 ml), then dried (MgSO4) and concentrated. Flash chromatography of the residue (silica gel, ethyl acetate-ethanol, 95:5) afforded 9.53 g (58%) of the title compound as a colourless oil; δH (360 MHz, CDCl3), 1.28 (3H, t, J=7.2 Hz), 2.48 (4H, br s), 3.45 (2H, s), 3.47 (2H, br s), 3.56 (2H, br s), 3.68 (2H, br s), 4.19 (2H, q, J=7.2 Hz), 7.24-7.36 (5H, m); m/e (ES) 291 (M+ +1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
58%

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